(2-Nitrophenyl)methyl methanesulfonate chemical properties
(2-Nitrophenyl)methyl methanesulfonate chemical properties
An In-Depth Technical Guide to (2-Nitrophenyl)methyl Methanesulfonate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Nitrophenyl)methyl methanesulfonate, a molecule of significant interest for researchers, chemists, and professionals in drug development. We will delve into its core chemical properties, the dual-functionality stemming from its photolabile 2-nitrobenzyl group and its reactive methanesulfonate moiety, detailed synthetic and experimental protocols, and its potential applications in advanced therapeutic and research contexts.
Introduction: A Molecule of Dual Functionality
(2-Nitrophenyl)methyl methanesulfonate, often referred to as 2-nitrobenzyl mesylate, is a specialized organic compound that merges two powerful chemical motifs: a photolabile protecting group (PPG) and a highly effective leaving group. The 2-nitrobenzyl (oNB) framework is one of the most well-established and widely used PPGs, renowned for its ability to undergo cleavage upon exposure to near-UV light.[1][2] This property allows for precise spatiotemporal control over chemical reactions.
Coupled to this "photocage" is the methanesulfonate (mesylate) group, an excellent leaving group in nucleophilic substitution reactions. This combination renders (2-Nitrophenyl)methyl methanesulfonate a stable, inert molecule in the dark that can be transformed into a potent reactive agent on-demand with a pulse of light. This unique characteristic positions it as a valuable tool for applications ranging from controlled-release systems and surface modification to the development of photo-activated prodrugs.[1][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of (2-Nitrophenyl)methyl methanesulfonate are summarized below. These data are essential for experimental design, characterization, and safety assessments.
| Property | Value | Source |
| CAS Number | 163915-96-6 | [4] |
| Molecular Formula | C₈H₉NO₅S | [4] |
| Molecular Weight | 231.23 g/mol | [4] |
| Appearance | (Expected) Pale yellow to white crystalline solid | General knowledge |
| PSA (Polar Surface Area) | 97.57 Ų | [4] |
| LogP | 2.675 | [4] |
| Synonyms | Methanesulfonic acid 2-nitro-benzyl ester | [4] |
The Chemistry of Photo-activation: Mechanism and Rationale
The functionality of (2-Nitrophenyl)methyl methanesulfonate is governed by the photochemistry of the 2-nitrobenzyl group. The process is a well-studied Norrish Type II reaction.[1]
Mechanism of Photocleavage:
-
Photoexcitation : Upon absorption of a photon (typically in the 320-360 nm range), the nitro group is promoted to an excited diradical state.[1]
-
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂- group), a primary process that leads to the formation of a transient aci-nitro intermediate.[5]
-
Rearrangement and Cleavage : This unstable intermediate rapidly rearranges. The oxygen atom of the former nitro group attacks the benzylic carbon, leading to the formation of a five-membered ring. This intermediate then collapses, cleaving the C-O bond and releasing the methanesulfonate-bearing substrate.[1]
-
Product Formation : The cleavage results in the formation of 2-nitrosobenzaldehyde and the released active species.[1]
The quantum yield of this process—the efficiency of converting absorbed photons into a chemical reaction—can be influenced by solvent, pH, and substitutions on the aromatic ring.[1] The key takeaway is the transformation from a stable precursor to a reactive species, triggered by an external, non-invasive light stimulus.
Caption: Photocleavage mechanism of a 2-nitrobenzyl-based compound.
Synthesis Protocol: A Verified Approach
The synthesis of (2-Nitrophenyl)methyl methanesulfonate is a straightforward procedure based on the esterification of the corresponding alcohol with methanesulfonyl chloride. This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Materials and Reagents:
-
(2-Nitrophenyl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Nitrophenyl)methanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition : Add triethylamine (1.2 eq) to the stirred solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.
-
Mesylation : Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Aqueous Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and concentrate to yield (2-Nitrophenyl)methyl methanesulfonate.
Caption: Step-by-step workflow for the synthesis of (2-Nitrophenyl)methyl methanesulfonate.
Applications in Drug Development and Research
The unique photo-activatable nature of this compound opens up numerous advanced applications.
-
Photo-activated Alkylating Agents : Methanesulfonates are known alkylating agents. Methyl methanesulfonate (MMS), for example, is a well-characterized DNA alkylating agent used in genetic research.[6] (2-Nitrophenyl)methyl methanesulfonate can be considered a "caged" alkylating agent. In its inactive state, it is benign. Upon irradiation at a specific target site (e.g., a tumor), it releases its alkylating potential, offering a strategy for highly targeted chemotherapy with potentially reduced systemic side effects.[7][8]
-
Spatially Controlled Surface Modification : In materials science and biotechnology, this molecule can be used to modify surfaces with light. By anchoring a substrate to a surface via a nucleophilic group, subsequent irradiation can cleave the nitrobenzyl linker, leaving the methanesulfonate group exposed for further reaction or creating a localized change in surface chemistry.
-
Probing Biological Systems : As a tool for cell biology, it can be used to release a pulse of a reactive methanesulfonate species within a specific cellular compartment or at a precise time point, allowing researchers to study the downstream effects of alkylation damage with high precision.
Experimental Protocol: Photochemical Cleavage and Analysis
This protocol details the procedure for inducing and verifying the photocleavage of (2-Nitrophenyl)methyl methanesulfonate.
Equipment and Reagents:
-
(2-Nitrophenyl)methyl methanesulfonate
-
Acetonitrile (HPLC grade) and water (HPLC grade)
-
A suitable nucleophile for trapping (e.g., methanol or a thiol)
-
UV lamp (e.g., a mercury lamp with a 365 nm filter or a high-power LED)
-
Quartz cuvettes or reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) for product identification
Step-by-Step Methodology:
-
Sample Preparation : Prepare a stock solution of (2-Nitrophenyl)methyl methanesulfonate (e.g., 1 mM) in a 1:1 mixture of acetonitrile and water. If using a trapping agent, add it to the solution (e.g., 100 mM methanol).
-
Pre-Irradiation Analysis : Inject an aliquot of the solution onto the HPLC system to obtain a baseline chromatogram showing the starting material.
-
Irradiation : Place the solution in a quartz cuvette and irradiate with the UV lamp. Experimental Choice: Quartz is used because it is transparent to UV light, unlike glass or plastic. The choice of 340-365 nm light is optimal for exciting the nitrobenzyl chromophore while minimizing damage to other biomolecules.[2]
-
Time-Course Monitoring : At set time intervals (e.g., 0, 1, 5, 15, 30 minutes), withdraw a small aliquot of the solution and inject it into the HPLC.
-
Data Analysis : Analyze the chromatograms to observe the decrease in the peak corresponding to the starting material and the appearance of new peaks. The primary byproduct, 2-nitrosobenzaldehyde, should be identifiable.
-
Product Identification : Collect the fractions corresponding to the new peaks and analyze them by Mass Spectrometry to confirm the identity of the photocleavage products (2-nitrosobenzaldehyde and the trapped nucleophile product).
Critical Safety and Handling
Given its chemical structure, (2-Nitrophenyl)methyl methanesulfonate requires careful handling.
-
Potential Carcinogen : The methanesulfonate group is a structural alert for mutagenicity and carcinogenicity. Methyl methanesulfonate (MMS) is classified as a probable human carcinogen.[9][10] Therefore, (2-Nitrophenyl)methyl methanesulfonate should be handled as a potential cancer suspect agent.[9]
-
Irritant : It is expected to be an irritant to the eyes, skin, and respiratory system.[9][11]
-
Handling Precautions : Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]
-
Disposal : Dispose of waste in accordance with federal, state, and local regulations for hazardous chemical waste.[9]
Conclusion
(2-Nitrophenyl)methyl methanesulfonate is a powerful and versatile chemical tool. Its defining feature is the ability to remain inert until activated by a specific light trigger, whereupon it becomes a potent reactive agent. This "caged" reactivity provides researchers and drug developers with an exceptional level of control, enabling applications in targeted therapies, advanced materials, and fundamental biological research. Understanding its photochemical mechanism, synthetic route, and critical safety requirements is paramount to successfully harnessing its unique potential.
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Kmoníček, V., et al. (2002). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules. Available at: [Link]
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Patsnap Eureka. (2024). MXenes in biomedical applications for drug delivery systems. Available at: [Link]
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Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE - Safety Data Sheet. Available at: [Link]
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Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References. Available at: [Link]
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